molecular formula C12H17NO B312392 N-(2-ethylphenyl)butanamide

N-(2-ethylphenyl)butanamide

Cat. No.: B312392
M. Wt: 191.27 g/mol
InChI Key: QZYOAGZENJPAFJ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)butanamide is a secondary amide characterized by a butanamide backbone (CH₃CH₂CH₂CONH-) attached to a 2-ethylphenyl group. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol. The compound’s structure combines a hydrophobic ethyl substituent on the aromatic ring with a flexible butanoyl chain, influencing its physicochemical properties and biological interactions.

Key applications include its role as a tubulin inhibitor, as indicated in patent literature describing derivatives with anti-mitotic activity .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(2-ethylphenyl)butanamide

InChI

InChI=1S/C12H17NO/c1-3-7-12(14)13-11-9-6-5-8-10(11)4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,13,14)

InChI Key

QZYOAGZENJPAFJ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1CC

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical behavior of butanamide derivatives is heavily influenced by substituents on the phenyl ring and the amide chain. Below is a comparative analysis of N-(2-ethylphenyl)butanamide and related compounds:

Table 1: Comparative Data for this compound and Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-ethylphenyl C₁₂H₁₇NO 191.27 Tubulin inhibition; structural simplicity
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide 2-methyl-4-nitrophenyl, ethyl C₁₃H₁₇N₂O₃ 249.29 Nitro group enhances electron withdrawal; potential reactivity in synthesis
N-(4-Acetylphenyl)butanamide 4-acetylphenyl C₁₂H₁₅NO₂ 205.26 Polar acetyl group improves solubility; used in synthetic intermediates
4-Methoxybutyrylfentanyl 4-methoxyphenyl, phenethyl-piperidinyl C₂₃H₃₀N₂O₂ 366.50 Opioid activity; demonstrates pharmacological diversity of butanamides
N-(2-ethylphenyl)-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanamide Quinolinyloxy, 2-ethylphenyl C₂₂H₂₄N₂O₃ 364.44 Enhanced tubulin inhibition due to quinoline moiety; patent-listed inhibitor
2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide 2-hydroxy-5-methylphenyl C₁₃H₁₉NO₂ 221.30 Hydroxyl group increases hydrophilicity; potential for hydrogen bonding

Key Findings from Comparative Analysis

Electron-donating groups (e.g., ethyl in this compound) enhance hydrophobicity, improving membrane permeability .

Biological Activity: The quinolinyloxy substituent in N-(2-ethylphenyl)-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanamide significantly boosts tubulin inhibition, likely due to π-π stacking and hydrogen bonding with the target protein . 4-Methoxybutyrylfentanyl exemplifies how divergent substituents (e.g., piperidinyl and methoxyphenyl) shift activity from tubulin inhibition to opioid receptor targeting .

Physicochemical Properties: Hydroxyl and acetyl groups (e.g., in 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide and N-(4-acetylphenyl)butanamide) increase polarity, enhancing aqueous solubility but reducing lipid bilayer penetration . Bulky substituents (e.g., quinolinyloxy) may reduce metabolic degradation, extending half-life in vivo .

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